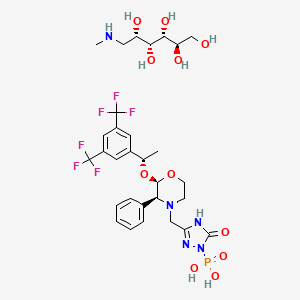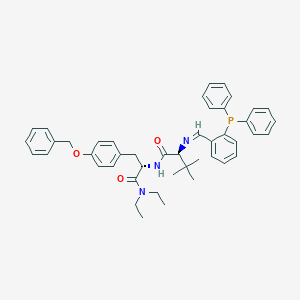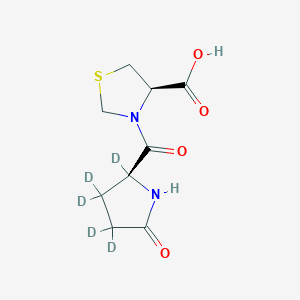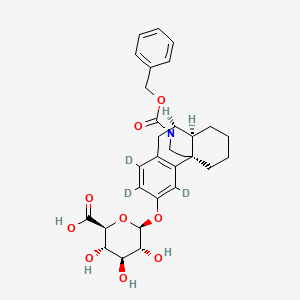
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide involves multiple steps. The starting material is typically a dextromethorphan derivative, which undergoes a series of chemical reactions to introduce the benzyloxycarbonyl group, the deuterium atoms, and the glucuronide moiety . The reaction conditions often include the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of labeled dextromethorphan metabolites, it plays a crucial role in the study of dextromethorphan’s metabolism and pharmacokinetics . The glucuronide moiety allows for the compound’s conjugation and subsequent excretion, while the deuterium atoms provide stability and enable precise tracking in metabolic studies .
Comparison with Similar Compounds
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide: This compound lacks the deuterium atoms, making it less stable and less suitable for precise metabolic studies.
N-Benzyloxycarbonyl Dextrorphan-d3 b-D-O-Glucuronide: This compound lacks the N-desmethyl group, which may affect its metabolic properties and interactions with molecular targets.
The uniqueness of this compound lies in its combination of the benzyloxycarbonyl group, the deuterium atoms, and the glucuronide moiety, which together provide enhanced stability, specificity, and utility in scientific research .
Properties
Molecular Formula |
C30H35NO9 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-3,5,6-trideuterio-17-phenylmethoxycarbonyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H35NO9/c32-23-24(33)26(27(35)36)40-28(25(23)34)39-19-10-9-18-14-22-20-8-4-5-11-30(20,21(18)15-19)12-13-31(22)29(37)38-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22-26,28,32-34H,4-5,8,11-14,16H2,(H,35,36)/t20-,22+,23+,24+,25-,26+,28-,30+/m1/s1/i9D,10D,15D |
InChI Key |
TWXLLCNCSDELMS-DSRLTQQISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C(=O)OCC5=CC=CC=C5)[2H])O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)[2H] |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


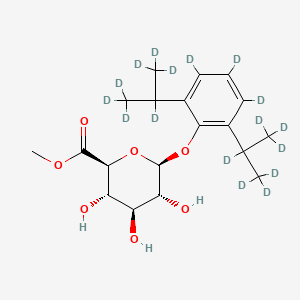


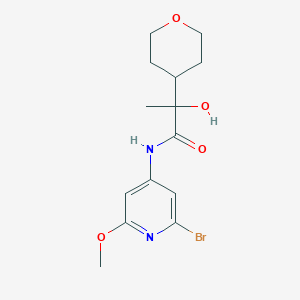




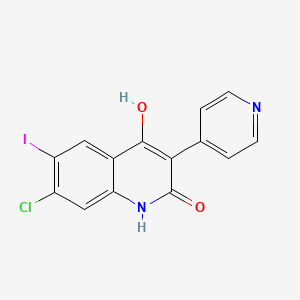
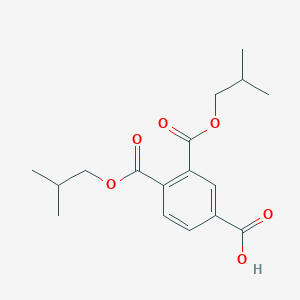
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
